molecular formula C4H8N2 B14348455 2,6-Diazabicyclo[3.1.0]hexane CAS No. 91808-04-7

2,6-Diazabicyclo[3.1.0]hexane

Cat. No.: B14348455
CAS No.: 91808-04-7
M. Wt: 84.12 g/mol
InChI Key: DUKFJMDKIQPPRN-UHFFFAOYSA-N
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Description

2,6-Diazabicyclo[310]hexane is a bicyclic organic compound that contains two nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using ruthenium (II) catalysis .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,6-Diazabicyclo[3.1.0]hexane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1,5-Diazabicyclo[3.1.0]hexane
  • 1,6-Diazabicyclo[4.1.0]heptane
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Comparison: 2,6-Diazabicyclo[3.1.0]hexane is unique due to its specific structural arrangement and the presence of two nitrogen atoms at positions 2 and 6. This configuration imparts distinct chemical and physical properties compared to similar compounds. For instance, 1,5-Diazabicyclo[3.1.0]hexane has nitrogen atoms at positions 1 and 5, leading to different reactivity and applications .

Properties

CAS No.

91808-04-7

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

2,6-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H8N2/c1-2-5-4-3(1)6-4/h3-6H,1-2H2

InChI Key

DUKFJMDKIQPPRN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1N2

Origin of Product

United States

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